molecular formula C19H20N2O4S B2852107 N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide CAS No. 391868-05-6

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide

Cat. No.: B2852107
CAS No.: 391868-05-6
M. Wt: 372.44
InChI Key: FDQUVYKHYCMCOV-VXPUYCOJSA-N
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Description

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a complex organic compound with a molecular formula of C20H22N2O4S. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

The synthesis of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide typically involves the condensation of 6-ethoxy-3-methyl-1,3-benzothiazol-2-amine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets in cancer cells.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to metal ions, forming complexes that exhibit unique catalytic properties.

Comparison with Similar Compounds

N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide can be compared with other benzothiazole derivatives such as:

  • N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
  • N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(isopropylsulfonyl)benzamide
  • (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of ethoxy and dimethoxy groups in this compound imparts distinct characteristics, making it valuable for specific applications.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-5-25-12-9-10-13-16(11-12)26-19(21(13)2)20-18(22)17-14(23-3)7-6-8-15(17)24-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQUVYKHYCMCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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